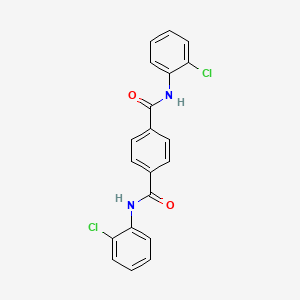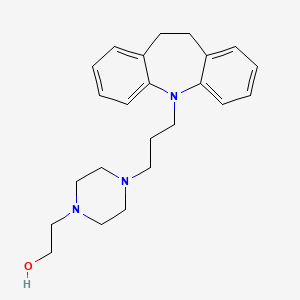![molecular formula C17H14N4OS2 B14161903 4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 352657-73-9](/img/structure/B14161903.png)
4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,2-e][1,2,4]triazolo intermediates with suitable reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or the triazolo moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the heterocyclic core .
科学的研究の応用
4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties .
作用機序
The mechanism of action of 4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Triazolopyrimidines: Compounds with similar triazolo and pyrimidine cores, known for their diverse biological activities.
Thienopyrimidines: Compounds with thieno and pyrimidine rings, often investigated for their potential as therapeutic agents.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their structure, known for their unique chemical and biological properties .
Uniqueness
4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of sulfur, nitrogen, and aromatic rings, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
352657-73-9 |
|---|---|
分子式 |
C17H14N4OS2 |
分子量 |
354.5 g/mol |
IUPAC名 |
7-(4-methylphenyl)-3-sulfanylidene-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),5,10(14)-trien-8-one |
InChI |
InChI=1S/C17H14N4OS2/c1-9-5-7-10(8-6-9)20-14(22)13-11-3-2-4-12(11)24-15(13)21-16(20)18-19-17(21)23/h5-8H,2-4H2,1H3,(H,19,23) |
InChIキー |
IJWMNGVIDBEGCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NNC4=S)SC5=C3CCC5 |
溶解性 |
4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)

![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)

![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)

![11-acetyl-14-(2-bromophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14161892.png)


